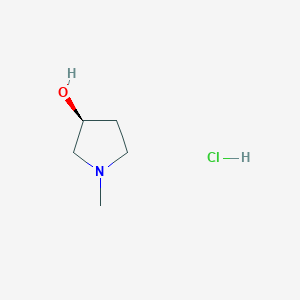

(3S)-1-methylpyrrolidin-3-ol;hydrochloride

Description

BenchChem offers high-quality (3S)-1-methylpyrrolidin-3-ol;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S)-1-methylpyrrolidin-3-ol;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H12ClNO |

|---|---|

Molecular Weight |

137.61 g/mol |

IUPAC Name |

(3S)-1-methylpyrrolidin-3-ol;hydrochloride |

InChI |

InChI=1S/C5H11NO.ClH/c1-6-3-2-5(7)4-6;/h5,7H,2-4H2,1H3;1H/t5-;/m0./s1 |

InChI Key |

NFJQDEPQZZLKRX-JEDNCBNOSA-N |

Isomeric SMILES |

CN1CC[C@@H](C1)O.Cl |

Canonical SMILES |

CN1CCC(C1)O.Cl |

Origin of Product |

United States |

The Importance of Chiral Pyrrolidine Structures in Synthesis

Chiral pyrrolidine (B122466) derivatives are a critical class of compounds in organic synthesis, primarily serving as versatile synthetic scaffolds. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a structural motif found in a vast array of biologically active molecules, including many alkaloids and pharmaceuticals. nih.govnih.gov The presence of stereocenters in chiral pyrrolidines adds a layer of complexity and specificity, which is crucial for the biological function of the final products.

The significance of these scaffolds lies in their ability to provide a rigid and defined three-dimensional framework upon which chemists can build more elaborate molecular architectures. This is particularly important in drug discovery, where the precise spatial arrangement of atoms (stereochemistry) can determine the efficacy and selectivity of a drug molecule. The pyrrolidine fragment is a core component of numerous natural alkaloids such as nicotine (B1678760) and hygrine, and is also present in a wide range of synthetic drugs. nih.govwikipedia.org

A Look Back: the History and Development of Pyrrolidine Chemistry

The story of pyrrolidine (B122466) chemistry is intertwined with the study of natural products. Pyrrolidine itself, a colorless liquid, was first noted in the late 19th century. dictionary.com Its structure is the basis for the amino acid proline and the related hydroxyproline, fundamental components of proteins. wikipedia.org Early investigations focused on the isolation and structural elucidation of naturally occurring pyrrolidine alkaloids from various plant sources, such as the coca shrub. wikipedia.org

The evolution of synthetic organic chemistry has seen the development of numerous methods for constructing the pyrrolidine ring. organic-chemistry.org Early methods often relied on the cyclization of linear precursors. Over the years, more sophisticated and stereoselective synthetic routes have been developed, allowing for precise control over the arrangement of atoms in the molecule. nih.gov Modern techniques such as ring-closing metathesis and various transition-metal-catalyzed reactions have further expanded the chemist's toolbox for accessing a diverse range of substituted pyrrolidines. acs.orgacs.org An early publication from 1936 in the Journal of the American Chemical Society detailed the synthesis of pyrrolidines, piperidines, and hexahydroazepines, indicating the long-standing interest in these cyclic amines. acs.org

The Strategic Value of 3s 1 Methylpyrrolidin 3 Ol Hydrochloride As a Key Chiral Component

(3S)-1-Methylpyrrolidin-3-ol hydrochloride stands out as a "privileged" chiral building block. This term is used in medicinal chemistry to describe a molecular scaffold that is capable of binding to multiple biological targets, thus serving as a valuable starting point for the development of new therapeutic agents. The strategic importance of this specific compound lies in its combination of features: a defined stereochemistry at the 3-position, a reactive hydroxyl group, and a methylated nitrogen atom, all packaged within the stable pyrrolidine (B122466) ring.

The hydrochloride salt form enhances the compound's stability and handling properties. Researchers utilize this building block in the synthesis of a variety of complex molecules. For instance, it has been employed as a reactant in the asymmetric synthesis of constrained analogues of S-adenosyl-L-homocysteine (SAH), which are investigated as inhibitors of DNA methyltransferase. sigmaaldrich.com It also serves as a starting material for the preparation of diaryl acylaminopyrimidines, which have been studied as antagonists for the adenosine (B11128) A2A receptor, and for the synthesis of analogs of istaroxime, a potent inhibitor of the Na+,K+-ATPase enzyme. sigmaaldrich.com

| Property | Value |

| IUPAC Name | (3S)-1-methylpyrrolidin-3-ol;hydrochloride |

| Molecular Formula | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol |

| Chirality | (S) |

The Research Landscape for 3s 1 Methylpyrrolidin 3 Ol Hydrochloride

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to create the desired stereoisomer directly from achiral or prochiral starting materials. This is often achieved through the use of chiral catalysts or reagents that influence the stereochemical outcome of the reaction.

Asymmetric Catalysis Approaches

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds. It involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product.

Transition-metal catalysis has proven to be a highly effective method for constructing chiral pyrrolidine (B122466) rings. mdpi.com These methods often involve the asymmetric hydrogenation of a suitable prochiral substrate, such as an unsaturated morpholine (B109124) or a γ-amino ketone. acs.orgnih.gov For instance, iridium-based catalysts, such as those with f-phamidol ligands, have demonstrated exceptional performance in the asymmetric hydrogenation of γ-amino ketones, leading to the formation of chiral amino alcohol intermediates with high enantiomeric excess (ee) and turnover numbers (TON). acs.org These intermediates can then undergo stereoselective cyclization to yield the desired chiral pyrrolidine pharmacophores. acs.org Similarly, rhodium complexes with bisphosphine ligands bearing a large bite angle have been successfully employed for the asymmetric hydrogenation of 2-substituted dehydromorpholines, affording a variety of 2-substituted chiral morpholines in high yields and excellent enantioselectivities. nih.gov

Another approach involves the cobalt-catalyzed asymmetric hydromethylation of 3-pyrrolines. This method allows for the remote and stereoselective installation of a methyl group onto the N-heterocycle, providing an efficient route to enantioenriched 3-methylpyrrolidine (B1584470) derivatives. nih.gov The combination of a commercial cobalt precursor with a modified bisoxazoline (BOX) ligand enables the conversion of readily available 3-pyrrolines into valuable enantiopure 3-methylpyrrolidine compounds with outstanding enantioselectivity. nih.gov

The following table summarizes key findings in transition-metal catalyzed synthesis of chiral pyrrolidines:

| Catalyst System | Substrate | Product | Key Features |

| Iridium-f-phamidol | γ-Amino Ketones | Chiral 2-Aryl-pyrrolidines | High TON (up to 1,000,000), >99% ee, excellent substrate tolerance. acs.org |

| Rhodium-SKP | 2-Substituted Dehydromorpholines | 2-Substituted Chiral Morpholines | Quantitative yields, up to 99% ee. nih.gov |

| Cobalt-Bisoxazoline (BOX) | 3-Pyrrolines | Enantioenriched 3-Methylpyrrolidines | Efficient two-step synthesis, high yield and enantioselectivity. nih.gov |

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a greener and often more sustainable approach to asymmetric synthesis. dntb.gov.ua Chiral pyrrolidine-based organocatalysts, in particular, have been extensively studied and applied in a wide range of enantioselective transformations. mdpi.com These catalysts often operate by forming a transient covalent bond with the substrate, thereby directing the stereochemical outcome of the reaction. mdpi.com

For the synthesis of chiral pyrrolidines, organocatalytic methods can be employed for stereoselective cyclization reactions. For example, proline and its derivatives are effective organocatalysts for various reactions, including aldol (B89426) and Michael additions, which can be key steps in the construction of the pyrrolidine ring. mdpi.comnih.gov The development of novel chiral pyrrolidine-based organocatalysts continues to be an active area of research, with a focus on improving catalytic efficiency and expanding the scope of their applications. mdpi.com

Chiral Pool Synthesis from Natural or Renewable Precursors

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. This approach leverages the inherent chirality of these precursors to synthesize the target molecule.

Derivation from Chiral Pyrrolidin-3-ol

A straightforward and common method for the synthesis of (3S)-1-methylpyrrolidin-3-ol hydrochloride is the N-methylation of the commercially available (S)-pyrrolidin-3-ol. google.comepo.org This reaction is typically carried out using formaldehyde and a reducing agent, such as hydrogen gas in the presence of a metal catalyst like palladium on carbon or platinum on carbon. google.comepo.org Industrial-scale preparations often utilize paraformaldehyde and a platinum catalyst under hydrogen pressure. google.comepo.org The reaction conditions, including the molar ratio of formaldehyde to the starting material, can be optimized to achieve high yields and purity. google.comepo.org

The following table outlines typical conditions for the N-methylation of (3R)-pyrrolidin-3-ol, which is analogous to the synthesis of the (3S)-enantiomer:

| Reactants | Catalyst | Solvent | Reaction Conditions | Yield | Purity |

| (3R)-Pyrrolidin-3-ol, Paraformaldehyde | 5% Platinum on Carbon | Methanol (B129727) | Hydrogen pressure (0.4-0.5 MPa), 20°C | 86-89% | 96.5-99.0% |

Data adapted from patent literature describing the synthesis of the (3R)-enantiomer, which is directly applicable to the (3S)-enantiomer. google.comepo.org

Conversion of Other Chiral Amino Alcohols

The synthesis of chiral pyrrolidines can also be achieved through the conversion of other readily available chiral amino alcohols. conicet.gov.ar Natural amino acids, for instance, serve as a rich source of chirality for the synthesis of a variety of heterocyclic compounds. nih.gov The stereospecific conversion of these precursors often involves a series of chemical transformations to construct the pyrrolidine ring while preserving the original stereocenter. nih.gov While less direct than starting from a pyrrolidine derivative, this approach offers flexibility in accessing a diverse range of substituted pyrrolidines. researchgate.net

Chemoenzymatic and Biocatalytic Pathways for Enantiopure Production

The quest for enantiomerically pure compounds has driven the adoption of biocatalysis in pharmaceutical manufacturing. nih.gov Enzymes, with their inherent stereoselectivity, offer a powerful tool for producing single-enantiomer drugs. nih.govnih.gov For the synthesis of chiral amines and alcohols, such as (3S)-1-methylpyrrolidin-3-ol, chemoenzymatic strategies provide a green and efficient alternative to traditional chemical methods. nih.govsemanticscholar.org

One prominent biocatalytic approach involves the kinetic resolution of a racemic mixture. nih.gov For instance, lipases have been successfully used in the kinetic resolution of intermediates like 3-hydroxy-3-phenylpropanonitrile, a crucial step in some pharmaceutical syntheses. nih.gov The efficiency of these enzymatic processes can be further enhanced by immobilizing the enzymes and using additives like ionic liquids to improve stability and activity. nih.gov

Transaminases are another class of enzymes vital for the synthesis of chiral amines. nih.gov They catalyze the conversion of a ketone to an amine with high enantioselectivity. nih.gov This method is particularly relevant for producing precursors to various pharmaceuticals and agrochemicals. nih.gov

In the context of producing chiral pyrrolidine derivatives, enzymatic hydrolysis of N-protected D-asparagine esters has been demonstrated as a viable method. researchgate.net This process allows for the production of the desired D-esters and L-asparagines with high optical purity. researchgate.net The resulting chiral intermediate can then be converted through a series of chemical steps to yield enantiopure (R)-3-aminopyrrolidine, a valuable building block. researchgate.net

Asymmetric 1,3-Dipolar Cycloaddition Reactions

Asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a highly effective method for the stereocontrolled synthesis of pyrrolidine rings. nih.govrsc.org This reaction has been a cornerstone in the synthesis of a wide array of stereochemically diverse pyrrolidine derivatives. rsc.org

The use of chiral auxiliaries attached to the dipolarophile can direct the stereochemical outcome of the cycloaddition, leading to high diastereoselectivity. researchgate.netresearchgate.net For example, acrylamides derived from chiral auxiliaries have shown excellent stereocontrol in these reactions. researchgate.netresearchgate.net Subsequent removal of the auxiliary provides the desired enantiomerically enriched pyrrolidine.

More recently, transition-metal-catalyzed asymmetric 1,3-dipolar cycloadditions have emerged as a powerful alternative. nih.gov Copper(I) catalysts, in particular, have been successfully employed in the reaction between azomethine ylides and various alkenes, including fluorinated styrenes, to produce chiral fluoropyrrolidines with high yields and excellent enantioselectivity. nih.gov These fluorinated pyrrolidines are of significant interest due to the unique properties that fluorine atoms impart to bioactive molecules. nih.gov

The versatility of this method allows for the incorporation of various functional groups and chiral motifs into the pyrrolidine structure, making it a valuable tool for the synthesis of complex natural products and pharmaceuticals. nih.gov

Industrial-Scale Preparation Protocols

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including scalability, cost-effectiveness, and safety. google.com For (3S)-1-methylpyrrolidin-3-ol hydrochloride, several industrial-scale preparation methods have been developed to meet the demands of pharmaceutical manufacturing. google.comepo.org

A common industrial synthesis involves the reductive amination of pyrrolidin-3-ol with formaldehyde and hydrogen in the presence of a metal catalyst. google.comepo.orgevitachem.com This process is often carried out in two steps to optimize yield and purity. google.comepo.org

Process Development and Optimization for High-Yield Production

A patented industrial process for preparing 1-methylpyrrolidin-3-ol involves a two-step method. google.comepo.org

Step A: Reductive Amination: (3S)-pyrrolidin-3-ol is reacted with formaldehyde and hydrogen gas in a solvent like methanol, using a metal catalyst such as platinum on carbon. google.comepo.org The molar ratio of formaldehyde to the pyrrolidinol precursor is carefully controlled. google.com

After the reaction is complete, the catalyst is filtered off, and the product is purified by distillation, affording high yields of (3S)-1-methylpyrrolidin-3-ol. google.comepo.org The free base is then converted to its hydrochloride salt by reacting it with hydrochloric acid.

Optimization of this process involves carefully selecting the reaction conditions, such as temperature, pressure, and solvent, as well as the type and amount of catalyst and reagents used to maximize yield and minimize impurities. google.comepo.orgpolypeptide.com

Evaluation of Catalyst Systems for Economic and Environmental Feasibility

The choice of catalyst is critical for the economic and environmental viability of the industrial synthesis of (3S)-1-methylpyrrolidin-3-ol hydrochloride.

Catalyst Selection: Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are commonly used catalysts for the reductive amination step. google.comepo.org These catalysts are chosen for their high activity and selectivity.

Environmental Impact: The use of heterogeneous catalysts like Pd/C and Pt/C is environmentally advantageous as they can be easily separated from the reaction mixture by filtration, minimizing metal contamination of the product and waste streams. google.comepo.org The development of processes that use less hazardous solvents and reagents is also a key aspect of green chemistry.

Scale-Up Challenges and Solutions in Manufacturing

Scaling up the synthesis of (3S)-1-methylpyrrolidin-3-ol hydrochloride from the laboratory to an industrial setting presents several challenges. google.com

Heat and Mass Transfer: Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. Efficient mixing and heat transfer are crucial to maintain consistent reaction conditions and prevent runaway reactions.

Reagent Handling: The safe handling of large quantities of flammable solvents like methanol and hazardous reagents like formaldehyde is a major consideration.

Impurity Profile: The impurity profile of the product can change upon scale-up. polypeptide.com It is essential to develop robust analytical methods to monitor the formation of byproducts and ensure the final product meets the required purity specifications. polypeptide.com

Process Safety: A thorough hazard and operability (HAZOP) analysis is necessary to identify and mitigate potential safety risks associated with the large-scale process.

Solutions to these challenges include the use of specialized equipment, such as jacketed reactors with efficient stirring, and the implementation of automated control systems to monitor and regulate process parameters. The development of a scalable and robust purification method, such as distillation, is also critical for obtaining a high-purity product. google.comgoogle.comepo.org

Novel Synthetic Routes and Methodological Advancements

Research continues to explore new and improved methods for the synthesis of 1-methyl-3-pyrrolidinol (B22934) and its derivatives.

One reported method involves the reaction of 1,4-dichloro-2-butanol (B1583527) with monomethylamine. chemicalbook.com This approach involves a cyclization reaction to form the pyrrolidine ring. chemicalbook.com

Another synthetic strategy starts from glycerol, which is converted to 1,4-dichloro-2-butanol through selective halogenation. google.com This intermediate is then reacted with methylamine (B109427) to form the desired product. google.com

A different approach utilizes a ring-closure reaction between specific compounds to form an intermediate that is then reduced to yield 1-methyl-3-pyrrolidinol. google.com This method is advantageous because the solid intermediate is easy to purify by crystallization, which improves the purity of the final product. google.com

One-Pot and Cascade Reaction Sequences

One-pot and cascade reactions offer significant advantages in chemical synthesis by reducing the number of separate operations, such as purification of intermediates, which in turn saves time, resources, and minimizes waste. These elegant strategies are highly valued in industrial settings for their efficiency.

A notable industrial-scale method for preparing 1-methylpyrrolidin-3-ol involves a one-pot reductive amination of pyrrolidin-3-ol. google.comnih.gov In this process, the starting material, such as (3R)-pyrrolidin-3-ol, is reacted with formaldehyde and hydrogen in a solvent like methanol, in the presence of a metal catalyst such as platinum on carbon. google.com This reaction directly introduces the methyl group onto the nitrogen atom to form the desired product. An interesting feature of this process is the subsequent addition of a secondary amine, like diisopropylamine, to the reaction mixture. This additional step is designed to react with any remaining formaldehyde, thereby simplifying the purification process and improving the final product's purity. google.com

Another approach involves the reaction of malic acid with an aqueous solution of methylamine in a solvent such as toluene (B28343) or xylene. google.com This initial step forms a key intermediate, which is then reduced to yield 1-methyl-3-pyrrolidinol. google.com While described in two distinct steps, the potential to telescope these into a single pot operation exists, aligning with the principles of process intensification.

Cascade reactions, which involve a series of intramolecular transformations, are also a powerful tool in constructing heterocyclic systems like the pyrrolidine ring. mdpi.com While specific cascade sequences leading directly to (3S)-1-methylpyrrolidin-3-ol are not prominently detailed in the literature, the principles of cascade design are widely applied in the synthesis of complex pyrrolidine-containing molecules. mdpi.com

Stereospecific Transformations Leading to the Pyrrolidine Core

The stereochemistry at the C3 position of the pyrrolidine ring is crucial for the biological activity of many pharmaceutical compounds. Therefore, synthetic methods that can precisely control this stereocenter are of paramount importance. Stereoselective synthesis of the pyrrolidine core can be broadly categorized into two main strategies: the use of a chiral pool starting material or the asymmetric cyclization of an acyclic precursor. nih.govresearchgate.net

The most common approach utilizes readily available, optically pure starting materials from the chiral pool, such as L- or D-proline and their derivatives like 4-hydroxyproline. nih.gov These compounds already possess the desired stereochemistry, which is then carried through a series of chemical transformations to arrive at the target molecule. For example, the synthesis of various pyrrolidine-based drugs often starts from Boc-protected trans-4-hydroxy-L-proline, which undergoes oxidation and other modifications to build the desired molecular framework. nih.gov

Alternatively, the pyrrolidine ring can be constructed from acyclic precursors through stereoselective cyclization reactions. nih.govresearchgate.net This approach offers flexibility in introducing various substituents onto the ring. Methods like 1,3-dipolar cycloadditions of azomethine ylides with alkenes are powerful for creating densely substituted pyrrolidines with multiple stereocenters. google.com The stereochemical outcome of these reactions can often be controlled by the use of chiral catalysts or auxiliaries.

Synthesis of Substituted (3S)-1-Methylpyrrolidin-3-ol Analogues (e.g., fluorinated derivatives)

The introduction of substituents, particularly fluorine atoms, into the pyrrolidine ring can significantly modulate the physicochemical and pharmacological properties of a molecule. Fluorine can alter basicity, lipophilicity, and metabolic stability, making fluorinated analogues of (3S)-1-methylpyrrolidin-3-ol highly desirable in drug discovery.

The synthesis of fluorinated analogues often presents challenges in controlling stereochemistry, especially when creating multiple contiguous stereogenic centers. masterorganicchemistry.com Advanced catalytic methods, including asymmetric electrophilic fluorination, are employed to address these challenges. masterorganicchemistry.com

Reductive Amination Strategies for N-Methylation

Reductive amination is a highly effective and widely used method for the N-methylation of secondary amines like (3S)-pyrrolidin-3-ol. youtube.com This reaction typically involves the formation of an intermediate iminium ion from the reaction of the amine with an aldehyde (in this case, formaldehyde), followed by its in-situ reduction to the tertiary amine. chemicalbook.com

A well-documented industrial process for the synthesis of (3S)-1-methylpyrrolidin-3-ol utilizes this strategy. google.com In this method, (3S)-pyrrolidin-3-ol is reacted with formaldehyde in the presence of a hydrogen source and a metal catalyst, such as palladium on carbon or platinum on carbon. google.com The reaction is typically carried out in a hydrophilic solvent like methanol or water at a controlled temperature and hydrogen pressure. google.comnih.gov

The choice of reducing agent is critical in reductive amination. While powerful reducing agents like lithium aluminum hydride can be used, they may also reduce the carbonyl compound. chemicalbook.com Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are often preferred as they selectively reduce the iminium ion in the presence of the aldehyde or ketone. youtube.com In the catalytic hydrogenation approach, molecular hydrogen serves as the reductant. google.com

The efficiency of this N-methylation strategy is demonstrated by the high yields and purities achieved in various reported examples.

Table 1: Reductive Amination of (3R)-pyrrolidin-3-ol

| Starting Material | Formaldehyde Source | Catalyst | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|---|

| (3R)-pyrrolidin-3-ol | 93% paraformaldehyde (1.05 eq) | 5% Platinum on carbon | Methanol | 93 | 99.5 | google.com |

| (3R)-pyrrolidin-3-ol | 93% paraformaldehyde (1.05 eq) | 5% Platinum on carbon | Methanol | 89 | 96.8 | google.com |

| (3R)-pyrrolidin-3-ol | 93% paraformaldehyde (5.00 eq) | 5% Platinum on carbon | Methanol | 86 | 96.5 | google.com |

| (3R)-pyrrolidin-3-ol | 93% paraformaldehyde (1.05 eq) | 5% Platinum on carbon | Methanol | 86 | 99.0 | google.com |

Table 2: Synthesis of 1-Methyl-3-pyrrolidinol from 1,4-dichloro-2-butanol

| Reactant 1 | Reactant 2 | Solvent | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|---|

| 1,4-dichloro-2-butanol | 40 wt% aqueous methylamine | Water, Ethanol | 64.8 | 99.3 |

Advanced Chiral Resolution Techniques for Enantiomeric Purity

Producing enantiomerically pure (3S)-1-methylpyrrolidin-3-ol hydrochloride from a racemic mixture (an equal mixture of R and S enantiomers) is critical for its application in stereoselective synthesis. wikipedia.org Chiral resolution is the process of separating these enantiomers. wikipedia.org

One of the most established and industrially viable methods for chiral resolution is the formation of diastereomeric salts. wikipedia.orgnih.gov This process involves reacting the racemic base (1-methylpyrrolidin-3-ol) with a single enantiomer of a chiral acid, known as a resolving agent. wikipedia.orglibretexts.org

The reaction creates a mixture of two diastereomeric salts:

((S)-1-methylpyrrolidin-3-ol) • ((chiral acid))

((R)-1-methylpyrrolidin-3-ol) • ((chiral acid))

Unlike enantiomers, diastereomers have different physical properties, most importantly, different solubilities in a given solvent. libretexts.org This difference allows for their separation by fractional crystallization. The less soluble diastereomeric salt will crystallize out of the solution first. wikipedia.org After separation, the pure enantiomer is recovered by treatment with a base to neutralize the resolving agent. gavinpublishers.com

Common Chiral Resolving Agents for Amines

| Resolving Agent | Type | Rationale for Use |

|---|---|---|

| Tartaric Acid | Chiral Dicarboxylic Acid | Readily available in both enantiomeric forms, forms well-defined crystalline salts. libretexts.org |

| Mandelic Acid | Chiral α-Hydroxy Acid | Often used for resolving amines, providing good discrimination between diastereomeric salts. wikipedia.org |

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. The separation occurs on a chiral stationary phase (CSP), which is a solid support that has been modified with a chiral selector. sigmaaldrich.com

The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the column. nih.gov The differing stability of these complexes leads to different retention times for the (S) and (R) enantiomers, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly effective for separating a wide range of chiral compounds, including amino alcohols like 1-methylpyrrolidin-3-ol. sigmaaldrich.com

Typical Components for Chiral HPLC Separation

| Component | Description | Function |

|---|---|---|

| Mobile Phase | A mixture of solvents (e.g., hexane, isopropanol, ethanol). | Carries the sample through the column; its composition is optimized to achieve separation. |

| Chiral Stationary Phase (CSP) | A column packed with silica (B1680970) coated with a chiral selector (e.g., amylose tris(carbamate)). sigmaaldrich.com | Creates a chiral environment where enantiomers interact differently, leading to separation. |

| Detector | UV or Mass Spectrometer. | Monitors the eluent from the column to detect the separated enantiomers. |

Stereodifferentiating Reactions: Influence of (3S)-Configuration on Product Selectivity

A stereodifferentiating reaction (or stereoselective reaction) is one in which a single reactant can form two or more stereoisomeric products, but one is formed preferentially. masterorganicchemistry.com The pre-existing (3S) chiral center in 1-methylpyrrolidin-3-ol can exert significant control over the stereochemical outcome of a reaction at a different site on the molecule or in a molecule to which it is attached as a chiral auxiliary.

The influence of the (3S)-configuration is primarily due to steric hindrance. The hydroxyl group and the N-methyl group are positioned on a five-membered ring, creating a distinct three-dimensional landscape. Reagents approaching the molecule will do so from the sterically less hindered face, leading to the preferential formation of one diastereomer over another.

For instance, in syntheses where (3S)-1-methylpyrrolidin-3-ol is used as a building block, its defined stereocenter can direct the formation of new stereocenters in the final product. An example is the use of related chiral pyrrolidines in the synthesis of complex molecules, where their inherent chirality is transferred to the product during key steps like catalytic asymmetric hydrogenation or nucleophilic substitution reactions. researchgate.net

Chiral Recognition Mechanisms in Catalysis and Molecular Interactions

Chiral recognition is the ability of a chiral molecule (the host) to interact differently with the two enantiomers of another chiral molecule (the guest). nih.gov This phenomenon is the basis for chiral separations and asymmetric catalysis. nih.gov The mechanism of recognition is based on the formation of a transient diastereomeric complex stabilized by a combination of attractive and repulsive forces. mdpi.com

The widely accepted "three-point interaction model" suggests that for effective chiral discrimination, there must be at least three points of interaction between the chiral selector and the analyte, with at least one of these interactions being stereochemically dependent. mdpi.comresearchgate.net

For (3S)-1-methylpyrrolidin-3-ol, the key features for chiral recognition are:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor.

Electrostatic/Dipole-Dipole Interactions: The polar C-O and C-N bonds create a specific dipole moment. The nitrogen atom is a Lewis base.

Steric Repulsion: The pyrrolidine ring and the N-methyl group provide steric bulk that prevents certain orientations when interacting with another chiral molecule.

These interactions allow (3S)-1-methylpyrrolidin-3-ol to function as a chiral ligand in metal-catalyzed reactions or as a chiral organocatalyst, where it creates a chiral pocket that selectively binds one enantiomer of a substrate over the other, leading to a highly enantioenriched product.

Potential Interaction Points for Chiral Recognition

| Functional Group | Type of Interaction | Role in Recognition |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Primary binding site, crucial for interaction with polar groups. |

| Tertiary Amine (-N(CH₃)-) | Hydrogen Bond Acceptor, Lewis Base | Can coordinate to metal centers or interact with acidic protons. |

| (3S) Chiral Center | Steric Hindrance | Enforces a specific 3D orientation in the diastereomeric complex. |

N-Functionalization Strategies

The nitrogen atom of the pyrrolidine ring is a primary site for chemical modification. While the hydrochloride salt form renders the nitrogen less nucleophilic, it can be readily converted to the free base, (3S)-1-methylpyrrolidin-3-ol, to facilitate reactions.

N-Alkylation and N-Acylation Reactions

The tertiary amine of (3S)-1-methylpyrrolidin-3-ol can undergo quaternization through N-alkylation reactions. Treatment with alkyl halides, such as methyl iodide or benzyl bromide, leads to the formation of quaternary ammonium (B1175870) salts. These reactions are typically carried out in a suitable solvent, and the resulting salts precipitate out of the reaction mixture.

N-acylation of the parent secondary amine, (3S)-pyrrolidin-3-ol, is a common strategy to introduce various functional groups. While the target compound is already N-methylated, further acylation at the nitrogen is not a typical reaction. However, acylation of the hydroxyl group is a viable transformation, which will be discussed in a later section.

Formation of N-Heterocyclic Derivatives

The pyrrolidine ring of (3S)-1-methylpyrrolidin-3-ol can serve as a foundational structure for the synthesis of more complex fused N-heterocyclic systems. Through multi-step synthetic sequences, the existing ring can be incorporated into larger polycyclic frameworks. For instance, reactions involving intramolecular cyclization of appropriately functionalized derivatives can lead to the formation of bicyclic or spirocyclic structures. These transformations often require initial modification of either the nitrogen or the hydroxyl group to introduce the necessary reactive handles for the subsequent cyclization steps.

O-Functionalization Reactions

The secondary hydroxyl group at the C3 position of the pyrrolidine ring is another key site for derivatization, allowing for the introduction of a variety of functional groups through esterification, etherification, and oxidation.

Esterification and Etherification of the Hydroxyl Group

The hydroxyl group of (3S)-1-methylpyrrolidin-3-ol can be readily esterified to form the corresponding esters. This is typically achieved by reacting the alcohol with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine or triethylamine, to neutralize the liberated acid. A wide range of ester derivatives can be synthesized, depending on the acylating agent used.

Etherification of the hydroxyl group can be accomplished through methods like the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base, such as sodium hydride, to form the corresponding alkoxide. The subsequent reaction of the alkoxide with an alkyl halide results in the formation of an ether. This method is versatile for introducing various alkyl or aryl groups at the oxygen atom.

| Reaction Type | Reagents | Product | Reference |

| Esterification | Acyl Chloride/Acid Anhydride, Base | Ester | General Knowledge |

| Etherification | Strong Base, Alkyl Halide | Ether | wikipedia.org |

This table provides a general overview of O-functionalization reactions.

Oxidation Reactions of the Alcohol Moiety

Oxidation of the secondary alcohol in (3S)-1-methylpyrrolidin-3-ol yields the corresponding ketone, 1-methylpyrrolidin-3-one. Various oxidizing agents can be employed for this transformation. A common and mild method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride in dimethyl sulfoxide (DMSO) at low temperatures, followed by the addition of a hindered base like triethylamine. wikipedia.orgadichemistry.com This method is known for its high efficiency and tolerance of other functional groups. Other chromium-based reagents or Dess-Martin periodinane can also be used, although considerations for toxicity and waste disposal are important.

| Oxidation Method | Key Reagents | Product | Reference |

| Swern Oxidation | Oxalyl Chloride/TFAA, DMSO, Triethylamine | 1-Methylpyrrolidin-3-one | wikipedia.orgadichemistry.com |

This table summarizes a key oxidation reaction for the alcohol moiety.

Ring Modification and Rearrangement Processes

The pyrrolidine ring, while generally stable, can participate in ring modification and rearrangement reactions under specific conditions. These transformations can lead to the formation of different ring sizes or isomeric structures. For instance, ring-expansion reactions of substituted pyrrolidines to form piperidines or other larger rings have been reported in the literature, often proceeding through rearrangement of reactive intermediates. However, specific examples of ring modification or rearrangement processes starting directly from (3S)-1-methylpyrrolidin-3-ol are not extensively documented and would likely require multi-step synthetic strategies to introduce the necessary functionalities to induce such transformations.

Aza-Wittig Rearrangements and Related Transformations

The Aza-Wittig reaction is a powerful method for the formation of imines from carbonyl compounds and iminophosphoranes (aza-ylides). wikipedia.org The reaction proceeds analogously to the standard Wittig reaction, involving a [2+2] cycloaddition to form a four-membered oxazaphosphetane intermediate, which then fragments to yield an imine and a phosphine oxide. wikipedia.orgmdpi.com Intramolecular versions of this reaction are particularly useful for synthesizing nitrogen-containing heterocyclic compounds. wikipedia.org

While no specific examples of (3S)-1-methylpyrrolidin-3-ol hydrochloride undergoing an Aza-Wittig rearrangement are prominently documented in surveyed literature, the transformation can be envisioned through a hypothetical derivative. To participate in an Aza-Wittig reaction, the hydroxyl group of (3S)-1-methylpyrrolidin-3-ol would first need to be converted into an azide. This could be achieved under standard conditions, for example, via Mitsunobu reaction or by converting the alcohol to a leaving group (e.g., mesylate, tosylate) followed by substitution with an azide salt.

If this azide derivative were tethered to a carbonyl group, an intramolecular Aza-Wittig reaction could be initiated. The azide would react with a phosphine (such as triphenylphosphine) to form an iminophosphorane. This intermediate could then react with the tethered carbonyl group to form a new heterocyclic ring system fused to the original pyrrolidine ring.

Table 1: Hypothetical Intramolecular Aza-Wittig Reaction Sequence

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | (3S)-1-methylpyrrolidin-3-ol | 1. TsCl, Pyridine2. NaN₃, DMF | (3R)-3-azido-1-methylpyrrolidine | Conversion of alcohol to azide |

| 2 | (3R)-3-azido-1-methylpyrrolidine | PPh₃ | Iminophosphorane derivative | Formation of the aza-ylide |

Expansion or Contraction of the Pyrrolidine Ring System

Skeletal editing of cyclic compounds, including ring expansion and contraction, provides valuable pathways to novel molecular scaffolds. Methodologies for the synthesis of pyrrolidines via the ring contraction of pyridines are well-established. osaka-u.ac.jpnih.govresearchgate.net These reactions often proceed through photochemical processes, transforming abundant six-membered rings into valuable five-membered pyrrolidine derivatives. osaka-u.ac.jpresearchgate.net

Regioselective and Chemoselective Transformations of the Pyrrolidine Framework

Chemoselectivity (differentiating between different functional groups) and regioselectivity (differentiating between similar functional groups at different positions) are crucial for the efficient synthesis of complex molecules. The (3S)-1-methylpyrrolidin-3-ol hydrochloride molecule possesses two primary functional groups of interest for further reaction: a secondary alcohol and a tertiary amine (which is protonated in the hydrochloride salt form).

The protonation of the tertiary nitrogen atom in the hydrochloride salt effectively protects it from acting as a nucleophile or base. This inherent protection allows for highly chemoselective reactions to occur at the hydroxyl group. For instance, O-acylation or O-alkylation can be performed on the hydroxyl group without competing N-alkylation or N-acylation, which would be a significant side reaction if the free base were used without a protecting group strategy.

Table 2: Examples of Chemoselective Transformations

| Reaction Type | Reagent | Product Type | Selectivity |

|---|---|---|---|

| O-Acylation | Acetyl chloride, base | Ester | Chemoselective for the -OH group over the protonated amine |

| O-Alkylation | Benzyl bromide, NaH | Ether | Chemoselective for the -OH group (after deprotonation) |

Regioselective transformations would become relevant if other reactive sites were present on the pyrrolidine ring. For instance, if the ring were functionalized with multiple hydroxyl groups, selective protection and deprotection strategies would be necessary to differentiate between them based on their steric and electronic environments.

Utilization in Cross-Coupling Reactions and C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura organic-chemistry.orgwikipedia.orglibretexts.org and Heck wikipedia.orgorganic-chemistry.org reactions, are fundamental tools for carbon-carbon bond formation in modern organic synthesis. nih.gov These reactions typically couple an organohalide or triflate with an organoboron compound (Suzuki) or an alkene (Heck).

For a molecule like (3S)-1-methylpyrrolidin-3-ol to participate directly in such reactions, it must first be converted into a suitable coupling partner. The native structure is not suited for direct coupling.

Potential strategies for derivatization include:

Conversion to an Electrophile: The hydroxyl group can be transformed into a good leaving group, such as a triflate (-OTf). The resulting (3S)-1-methylpyrrolidin-3-yl triflate could then, in principle, act as the electrophilic partner in a Suzuki coupling with various organoboronic acids to form a C-C bond at the C3 position.

Conversion to a Nucleophile: While more complex, it is conceivable to prepare an organoboron or organozinc derivative of the pyrrolidine ring, which could then act as the nucleophilic partner.

A related strategy has been demonstrated in the synthesis of pyrrolidine C-nucleosides, where a Heck reaction was used to couple an N-protected 2-pyrroline (a dehydrated derivative of a pyrrolidinol) with 5-iodouracil. nih.gov This highlights how a modified pyrrolidine scaffold can be successfully employed in C-C bond-forming cross-coupling reactions.

Table 3: Hypothetical Suzuki-Miyaura Coupling of a (3S)-1-Methylpyrrolidin-3-ol Derivative

| Reactant 1 (derived from title compound) | Reactant 2 | Catalyst System | Product |

|---|---|---|---|

| (3S)-1-Methylpyrrolidin-3-yl triflate | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | (3S)-1-Methyl-3-phenylpyrrolidine |

Advanced Spectroscopic and Analytical Characterization of 3s 1 Methylpyrrolidin 3 Ol Hydrochloride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

High-Resolution 1D and 2D NMR for Complete Structural Assignment

The complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental to confirming the molecular structure of (3S)-1-methylpyrrolidin-3-ol hydrochloride. While specific high-resolution spectral data for the hydrochloride salt is not widely published, the analysis can be inferred from the spectra of the free base, (3S)-1-methylpyrrolidin-3-ol, considering the effects of protonation on the nitrogen atom.

Upon formation of the hydrochloride salt, the nitrogen atom becomes protonated, leading to a significant downfield shift of the signals corresponding to the protons and carbons in its vicinity due to the inductive effect of the positive charge. The N-methyl group and the protons on the carbons adjacent to the nitrogen (C2 and C5) would experience the most pronounced downfield shifts.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of the free base, distinct signals for the N-methyl group, the methine proton at the stereocenter (H3), and the methylene protons of the pyrrolidine (B122466) ring (H2, H4, and H5) are observed. The formation of the hydrochloride salt would result in a downfield shift for all signals, particularly for the N-methyl protons and the protons on the α-carbons to the nitrogen.

¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum of the free base shows characteristic signals for the N-methyl carbon, the carbon bearing the hydroxyl group (C3), and the other ring carbons (C2, C4, and C5). Protonation of the nitrogen to form the hydrochloride salt would cause a downfield shift for all carbon signals, with the N-methyl carbon and the α-carbons (C2 and C5) being the most affected.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments is employed.

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the identification of adjacent protons in the pyrrolidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the assignment of the carbon spectrum based on the proton assignments.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

|---|---|---|

| N-CH₃ | ~2.8-3.2 | ~45-49 |

| H2/H5 | ~3.0-3.8 | ~60-65 |

| H3 | ~4.4-4.8 | ~68-72 |

| H4 | ~2.0-2.6 | ~34-38 |

Dynamic NMR for Conformational Analysis and Exchange Processes

The five-membered pyrrolidine ring is not planar and exists in a dynamic equilibrium between various envelope and twist conformations. Dynamic NMR (DNMR) spectroscopy is a powerful technique to study these conformational exchange processes that occur on the NMR timescale.

In the case of (3S)-1-methylpyrrolidin-3-ol hydrochloride, the primary dynamic processes would involve the puckering of the pyrrolidine ring and potentially restricted rotation around the C-N bonds upon protonation. By acquiring NMR spectra at different temperatures (variable-temperature NMR), it is possible to observe changes in the line shapes of the signals. At low temperatures, the conformational exchange may become slow enough on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is increased, the rate of exchange increases, leading to coalescence of these signals and eventually sharp, averaged signals at higher temperatures.

Analysis of the line shapes at different temperatures can provide quantitative information about the energy barriers (activation energy, ΔG‡) associated with the conformational changes. This information is crucial for understanding the molecule's flexibility and the relative populations of different conformers in solution.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of molecules in the solid state. Unlike in solution, where rapid molecular tumbling averages out anisotropic interactions, in the solid state, these interactions are retained and can provide detailed structural insights.

For a crystalline compound like (3S)-1-methylpyrrolidin-3-ol hydrochloride, ssNMR can be used to:

Characterize the crystalline form: Different polymorphs (crystalline forms) of the same compound will generally give different ssNMR spectra due to differences in their crystal packing and intermolecular interactions.

Determine intermolecular interactions: Techniques such as ¹H-¹³C cross-polarization magic-angle spinning (CP/MAS) can be used to probe the proximity of different atoms, providing information about hydrogen bonding and other intermolecular contacts in the crystal lattice.

Probe molecular dynamics in the solid state: Solid-state NMR can also be used to study dynamic processes such as molecular rotations and conformational changes occurring in the crystalline state.

Given the chiral nature of (3S)-1-methylpyrrolidin-3-ol hydrochloride, ssNMR can also be a powerful tool to study chiral recognition and discrimination in the solid state.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is widely used for determining the molecular weight of compounds and for elucidating their structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass of an ion, typically with an error of less than 5 parts per million (ppm). This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule. For (3S)-1-methylpyrrolidin-3-ol hydrochloride, HRMS would be used to confirm its molecular formula, C₅H₁₂ClNO.

The expected accurate mass of the protonated molecule [M+H]⁺ can be calculated based on the exact masses of the most abundant isotopes of its constituent elements.

| Ion | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|---|---|

| [M]⁺ (cationic form) | C₅H₁₂NO⁺ | 102.0913 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented by collision with an inert gas, a process known as collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing valuable structural information.

For the protonated form of (3S)-1-methylpyrrolidin-3-ol, the fragmentation pathways can be predicted based on the principles of mass spectrometry. The protonated molecule would likely undergo fragmentation through several key pathways:

Loss of water: A common fragmentation pathway for alcohols is the neutral loss of a water molecule (H₂O, 18 Da) from the protonated molecular ion.

Ring opening and cleavage: The pyrrolidine ring can undergo cleavage, leading to the formation of various smaller fragment ions.

Loss of the N-methyl group: Cleavage of the N-methyl bond could also occur.

By analyzing the masses of the fragment ions, a detailed fragmentation pathway can be proposed, which helps to confirm the structure of the molecule. The fragmentation of related, albeit more complex, α-pyrrolidinophenone cathinones often involves the loss of the pyrrolidine neutral, which could be a potential fragmentation pathway for this simpler structure as well.

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic methods are the cornerstone for assessing the chemical and stereochemical purity of (3S)-1-methylpyrrolidin-3-ol hydrochloride.

HPLC and UPLC are primary methods for determining the purity of non-volatile samples like (3S)-1-methylpyrrolidin-3-ol hydrochloride. These techniques separate the target compound from any synthesis-related impurities or degradation products. A typical analysis involves a reversed-phase column with a buffered mobile phase. Detection is commonly performed using a UV detector, although the chromophore in this molecule is weak, or more universal detectors like Charged Aerosol Detectors (CAD) or Mass Spectrometers (MS). A patent for the synthesis of 1-methyl-3-pyrrolidinol (B22934) outlines HPLC conditions for purity analysis of a related intermediate. google.com

Interactive Table: Example HPLC Purity Analysis Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 mm x 150 mm, 3.5 µm) google.com |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile). google.com |

| Flow Rate | Typically 1.0 mL/min. google.com |

| Column Temperature | Controlled, for example, at 40 °C. google.com |

| Detection | UV detection at a low wavelength (e.g., 220 nm) or MS. google.com |

Gas chromatography is a highly effective method for assessing the purity of the volatile free base, 1-methyl-3-pyrrolidinol. google.com The high resolution of capillary GC columns allows for the separation of closely related volatile impurities. While the free base is volatile enough for direct injection, derivatization of the hydroxyl group (e.g., silylation) can sometimes be employed to improve peak shape and thermal stability, leading to more accurate quantification. Purity levels are typically determined by the area percentage of the main peak in the chromatogram.

Confirming the enantiomeric purity, or enantiomeric excess (ee), of (3S)-1-methylpyrrolidin-3-ol is critical. This is achieved using chromatography with a chiral stationary phase (CSP).

Chiral HPLC is a common method where the analyte is passed through a column containing a chiral selector. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for this purpose. nih.gov The two enantiomers, (3S)-1-methylpyrrolidin-3-ol and (3R)-1-methylpyrrolidin-3-ol, interact differently with the CSP, resulting in different retention times and allowing for their separation and quantification.

Chiral GC can also be used, often with columns coated with cyclodextrin derivatives as the CSP. nih.govgcms.cz The selection of the appropriate chiral column and the optimization of chromatographic conditions, such as temperature ramp and carrier gas flow rate, are crucial for achieving baseline separation of the enantiomers. gcms.cz The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, provide detailed information about the functional groups and molecular structure of (3S)-1-methylpyrrolidin-3-ol hydrochloride. azom.com These two methods are complementary, as molecular vibrations can be IR-active, Raman-active, or both. azom.com

The IR spectrum of (3S)-1-methylpyrrolidin-3-ol hydrochloride is expected to show characteristic absorption bands corresponding to its functional groups. The presence of the hydrochloride salt will influence these vibrations, particularly those associated with the amine.

Interactive Table: Expected Vibrational Bands for (3S)-1-Methylpyrrolidin-3-ol Hydrochloride

| Functional Group | Expected Wavenumber Range (cm⁻¹) | Vibration Type | Notes |

|---|---|---|---|

| O-H (Alcohol) | 3200-3600 | Stretching | Broad peak due to hydrogen bonding. |

| N⁺-H (Ammonium) | 2400-2800 | Stretching | Broad absorption, characteristic of a tertiary amine salt. |

| C-H (Alkyl) | 2850-3000 | Stretching | From the pyrrolidine ring and methyl group. |

| C-O (Alcohol) | 1050-1260 | Stretching | Strong absorption. |

| C-N (Amine) | 1020-1250 | Stretching | |

The Raman spectrum would provide complementary information, often showing strong signals for non-polar bonds and symmetric vibrations. Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can help in conformational analysis and provide a unique pattern for the specific solid-state form of the compound.

X-Ray Crystallography for Solid-State Structure and Chiral Confirmation

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides unambiguous confirmation of the absolute stereochemistry, bond lengths, bond angles, and intermolecular interactions.

For (3S)-1-methylpyrrolidin-3-ol hydrochloride, a successful crystallographic analysis would yield a detailed solid-state structure, confirming:

Absolute Configuration: It would unequivocally verify the 'S' configuration at the chiral C3 carbon of the pyrrolidine ring.

Molecular Conformation: The analysis would reveal the precise puckering of the five-membered pyrrolidine ring.

Intermolecular Interactions: It would detail the hydrogen bonding network, showing the interactions between the hydroxyl group, the protonated tertiary amine, and the chloride counter-ion.

The data obtained from an X-ray diffraction experiment is used to generate a model of the crystal lattice and the molecule's structure within it.

Interactive Table: Typical Data from an X-Ray Crystallography Experiment

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry class of the crystal lattice (e.g., Orthorhombic, Monoclinic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal (e.g., P2₁). | P2₁ |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell in Ångströms (Å). | a = 5.8 Å, b = 8.2 Å, c = 7.5 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes in degrees (°). | α = 90°, β = 105°, γ = 90° |

| Calculated Density (ρ) | The density of the crystal calculated from the structure in g/cm³. | 1.25 g/cm³ |

| R-factor | An indicator of the quality of the agreement between the crystallographic model and the experimental data. | < 0.05 |

Computational Chemistry and Theoretical Investigations of 3s 1 Methylpyrrolidin 3 Ol Hydrochloride

Density Functional Theory (DFT) Studies

DFT has become a powerful tool in modern chemistry for predicting molecular structures and properties. However, dedicated DFT studies on (3S)-1-methylpyrrolidin-3-ol hydrochloride are not found in the current body of scientific literature.

Geometry Optimization and Electronic Structure Analysis

No specific studies detailing the optimized geometry, bond lengths, bond angles, or electronic structure of (3S)-1-methylpyrrolidin-3-ol hydrochloride using DFT methods have been published. Such an analysis would provide fundamental insights into the molecule's three-dimensional conformation and the distribution of electrons within its structure, which are key determinants of its physical and chemical properties. The protonation of the nitrogen atom in the hydrochloride salt would significantly influence these parameters compared to its free base form.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. An MEP map of (3S)-1-methylpyrrolidin-3-ol hydrochloride would highlight the regions of positive and negative electrostatic potential, thereby predicting how it might interact with other reagents. This information is particularly useful for understanding its potential role as a catalyst or reactant. At present, no such maps for this specific compound have been published.

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Stability

FMO theory, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's reactivity and its propensity to participate in various chemical reactions. The energy gap between the HOMO and LUMO is a critical indicator of molecular stability. A detailed FMO analysis for (3S)-1-methylpyrrolidin-3-ol hydrochloride is not available in the scientific literature.

Mechanistic Elucidation of Reactions and Catalytic Cycles

Computational chemistry plays a vital role in unraveling the mechanisms of complex chemical reactions. For (3S)-1-methylpyrrolidin-3-ol hydrochloride, there is a gap in the literature regarding the computational elucidation of its involvement in reaction pathways.

Transition State Calculations for Reaction Pathway Determination

The identification and characterization of transition states are paramount for understanding the kinetics and feasibility of a reaction pathway. There are no published studies that have computationally modeled the transition states of reactions involving (3S)-1-methylpyrrolidin-3-ol hydrochloride to determine the operative reaction mechanisms.

Understanding Origins of Stereoselectivity

Given that (3S)-1-methylpyrrolidin-3-ol is a chiral molecule, its application in asymmetric synthesis would be of significant interest. Computational studies are instrumental in explaining the origins of stereoselectivity in such reactions. However, no theoretical investigations have been published that specifically model how the stereocenter of (3S)-1-methylpyrrolidin-3-ol hydrochloride directs the stereochemical outcome of a reaction.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

The conformational landscape of (3S)-1-methylpyrrolidin-3-ol hydrochloride is of significant interest. The five-membered pyrrolidine (B122466) ring is not planar and can adopt various puckered conformations, often referred to as "envelope" or "twist" forms. The orientation of the hydroxyl and methyl groups relative to the ring further diversifies the conformational possibilities. MD simulations can map these conformational states and determine their relative energies and the transition barriers between them. For instance, simulations can reveal the most stable conformations in different solvent environments, which is critical for understanding its interaction with biological targets. mdpi.com

Solvent effects play a pivotal role in the behavior of (3S)-1-methylpyrrolidin-3-ol hydrochloride. easychair.org As a hydrochloride salt, the compound exists in an ionized state in solution. Water molecules, being polar, will form a hydration shell around the charged nitrogen atom and the polar hydroxyl group. MD simulations with explicit solvent models can detail the structure and dynamics of this hydration shell. easychair.org This includes the number of water molecules in the first and second solvation shells, their residence times, and the specific hydrogen bonding networks formed. These solvent interactions are not static and can significantly influence the conformational preferences of the pyrrolidine ring and the orientation of its substituents. easychair.org

Table 1: Exemplary Data from a Hypothetical MD Simulation of (3S)-1-Methylpyrrolidin-3-ol Hydrochloride in Water

| Parameter | Value | Description |

| Simulation Time | 500 ns | The total duration of the molecular dynamics simulation. |

| Ensemble | NPT | Constant Number of particles, Pressure, and Temperature, mimicking physiological conditions. |

| Temperature | 300 K | Approximate physiological temperature. |

| Pressure | 1 atm | Standard atmospheric pressure. |

| Predominant Conformation | Envelope (C2-endo) | The most frequently observed pucker of the pyrrolidine ring during the simulation. |

| Average H-Bonds (to water) | 4.2 | The average number of hydrogen bonds between the solute and surrounding water molecules. |

| First Solvation Shell (N+) | ~6 water molecules | The average number of water molecules in the immediate vicinity of the charged nitrogen atom. |

| First Solvation Shell (-OH) | ~3 water molecules | The average number of water molecules hydrogen-bonded to the hydroxyl group. |

This table presents hypothetical data for illustrative purposes.

The insights gained from MD simulations, such as the dominant conformations and the nature of solvent interactions, are invaluable for understanding the molecule's behavior at a microscopic level. This knowledge can inform the design of derivatives and aid in the interpretation of experimental data.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling in Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug discovery and chemical research. nih.gov These computational models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For derivatives of (3S)-1-methylpyrrolidin-3-ol, QSAR can be a powerful tool to predict the biological potency of newly designed analogs, thereby prioritizing synthetic efforts towards the most promising candidates. frontiersin.org

The development of a robust QSAR model begins with a dataset of pyrrolidine derivatives with experimentally determined biological activities. researchgate.net For each molecule, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as its size, shape, hydrophobicity, and electronic characteristics.

Commonly used descriptors in QSAR studies include:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties, such as partial charges on atoms and dipole moments.

Hydrophobic descriptors: The logarithm of the partition coefficient (logP) is a classic example, representing the molecule's lipophilicity.

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms like support vector machines (SVM) and random forests (RF) are employed to build the QSAR model. frontiersin.orgmdpi.com The goal is to find a statistically significant equation that can accurately predict the biological activity of compounds based on their descriptor values.

Table 2: Hypothetical QSAR Model for a Series of Pyrrolidine Derivatives

| Descriptor | Coefficient | Importance |

| logP | +0.45 | Indicates that increased lipophilicity is favorable for activity. |

| Molecular Weight | -0.12 | Suggests that smaller molecules may be more active. |

| H-bond Donors | +0.78 | Highlights the importance of hydrogen bond donating capability for biological activity. |

| Aromatic Rings | +0.23 | Shows a positive correlation between the presence of aromatic rings and activity. |

This table presents a hypothetical QSAR model for illustrative purposes. The coefficients and importance are not based on actual experimental data.

The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a set of compounds not included in the model's training. mdpi.com A well-validated QSAR model can then be used to virtually screen large libraries of potential derivatives, significantly accelerating the discovery of new compounds with desired biological profiles. nih.gov Such studies on pyrrolidine derivatives have been successfully applied in various therapeutic areas, demonstrating the utility of QSAR in guiding molecular design. dntb.gov.uanih.govnih.gov

Advanced Quantum Mechanical Calculations for Spectroscopic Property Prediction

Quantum mechanical (QM) calculations provide a highly detailed and accurate way to predict the spectroscopic properties of molecules like (3S)-1-methylpyrrolidin-3-ol hydrochloride. These methods, particularly Density Functional Theory (DFT), have become indispensable tools for chemists to understand and interpret experimental spectra, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. nih.gov

Predicting NMR spectra is a common application of QM calculations. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate the isotropic magnetic shielding tensors of atomic nuclei. nih.govmdpi.com These theoretical shielding values can then be converted into chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, researchers can confirm the structure of the synthesized compound and assign specific peaks to individual atoms within the molecule. researchgate.net Discrepancies between calculated and experimental spectra can often be explained by considering solvent effects or the presence of different conformers in solution. mdpi.com

Similarly, QM calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in an IR spectrum. researchgate.net By calculating the second derivatives of the energy with respect to the atomic positions, a theoretical IR spectrum can be generated. researchgate.net This allows for the assignment of specific vibrational modes to the observed absorption bands, providing a deeper understanding of the molecule's functional groups and bonding characteristics. For (3S)-1-methylpyrrolidin-3-ol hydrochloride, this would include predicting the stretching frequencies of the O-H, C-H, N-H+, and C-N bonds.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for (3S)-1-Methylpyrrolidin-3-ol Hydrochloride

| Spectroscopic Data | Predicted (DFT/B3LYP/6-31G*) | Experimental |

| ¹H NMR (δ, ppm) | ||

| H at C3 | 4.35 | 4.32 |

| CH₃ on N | 2.85 | 2.81 |

| ¹³C NMR (δ, ppm) | ||

| C3 | 68.9 | 68.5 |

| C2 | 58.2 | 57.9 |

| C5 | 56.1 | 55.8 |

| N-CH₃ | 42.5 | 42.1 |

| IR (ν, cm⁻¹) | ||

| O-H stretch | 3450 | 3430 |

| N-H+ stretch | 2750 | 2735 |

| C-O stretch | 1080 | 1075 |

This table presents hypothetical data for illustrative purposes. The predicted values are representative of what might be obtained from a DFT calculation, and the experimental values are typical for such a compound.

The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. mdpi.com By carefully selecting these parameters, chemists can achieve excellent agreement between theoretical and experimental spectra, making QM calculations a powerful complementary tool for structural elucidation and characterization.

Applications of 3s 1 Methylpyrrolidin 3 Ol Hydrochloride As a Chiral Building Block in Complex Molecule Synthesis

Role in Heterocyclic Chemistry as a Key Intermediate

The inherent structure of (3S)-1-methylpyrrolidin-3-ol makes it a privileged intermediate in heterocyclic chemistry. The pyrrolidine (B122466) ring is a common motif in a vast number of biologically active compounds, and this chiral precursor allows for the stereocontrolled synthesis of various derivatives.

The chiral scaffold of (3S)-1-methylpyrrolidin-3-ol is readily functionalized to produce a variety of substituted pyrrolidines. The secondary alcohol at the C-3 position can be oxidized to the corresponding ketone, 1-methylpyrrolidin-3-one, which then serves as an electrophilic site for the introduction of new substituents via nucleophilic addition or condensation reactions. Subsequent stereoselective reduction of the ketone or further manipulation of the newly introduced groups allows for the creation of a library of C-3 substituted pyrrolidines. Furthermore, the N-methyl group can, in some cases, be cleaved and replaced with other substituents, adding another layer of diversity.

The synthesis of substituted pyrrolidines often begins with readily available chiral precursors like proline or 4-hydroxyproline. mdpi.com However, (3S)-1-methylpyrrolidin-3-ol offers a more direct route to N-methylated, 3-hydroxylated pyrrolidine targets. General methods for creating substituted pyrrolidines that can be adapted from this starting material include:

Nucleophilic Substitution: Activation of the hydroxyl group (e.g., conversion to a tosylate or mesylate) allows for its displacement by a wide range of nucleophiles to introduce new functionalities at the 3-position.

Oxidation and Functionalization: Oxidation to the ketone followed by reactions such as the Mannich reaction, aldol (B89426) condensation, or Wittig reaction can introduce carbon-carbon bonds at the C-2 or C-4 positions.

While less direct, the pyrrolidine ring of (3S)-1-methylpyrrolidin-3-ol can also serve as a template for the synthesis of substituted piperidines through ring expansion strategies. These methods often involve cleavage of a C-C or C-N bond within the pyrrolidine ring, followed by the insertion of a carbon atom and subsequent recyclization. For instance, strategies involving the Beckmann rearrangement of an oxime derived from the corresponding ketone or the rearrangement of quaternary ammonium (B1175870) salts have been employed for the expansion of pyrrolidine rings to piperidines. nih.gov

Table 1: Synthetic Strategies for Pyrrolidine and Piperidine (B6355638) Derivatives

| Transformation | Starting Material/Intermediate | Key Reagents/Conditions | Product Type | Reference |

| Oxidation | (3S)-1-Methylpyrrolidin-3-ol | PCC, Swern, or Dess-Martin oxidation | 1-Methylpyrrolidin-3-one | |

| Reductive Amination | 1-Methylpyrrolidin-3-one | Amine, NaBH(OAc)₃ | 3-Amino-1-methylpyrrolidine derivatives | N/A |

| Ring Expansion | Pyrrolidine derivative | e.g., Tiffeneau-Demjanov rearrangement | Piperidine derivative | nih.gov |

| N-Demethylation | (3S)-1-Methylpyrrolidin-3-ol | e.g., Von Braun reaction, Chloroformate reagents | (3S)-Pyrrolidin-3-ol derivatives | N/A |

The structural framework of (3S)-1-methylpyrrolidin-3-ol is a valuable starting point for the construction of more complex, sterically demanding fused and bridged heterocyclic systems. These intricate architectures are features of many important natural products and pharmaceutical agents. nih.gov

Fused Ring Systems: The synthesis of fused systems, such as those containing indolizidine or pyrrolizidine (B1209537) cores, can be achieved by building additional rings onto the pyrrolidine template. This typically involves functionalizing the C-2 or C-5 positions of the pyrrolidine ring with a side chain that can then participate in an intramolecular cyclization. For example, a side chain containing an electrophilic center can be attacked by the ring nitrogen to form a new five- or six-membered ring fused to the original pyrrolidine.

Bridged Ring Systems: The construction of bridged systems, like quinuclidines (1-azabicyclo[2.2.2]octanes), from pyrrolidine precursors is a well-established strategy. nih.gov For instance, a synthesis of a quinuclidine (B89598) core can commence from a pyrrolidinone derivative, which itself can be accessed from a 3-hydroxypyrrolidine. nih.gov The strategy often involves appending a two-carbon side chain to the pyrrolidine ring and then inducing a second intramolecular ring-closing reaction to form the bridged structure. nih.gov Intramolecular cycloaddition reactions, such as the Diels-Alder or dipolar cycloadditions, represent another powerful method for creating bridged systems from appropriately functionalized acyclic or monocyclic precursors. nih.govnih.gov The chiral center of (3S)-1-methylpyrrolidin-3-ol can be used to direct the stereochemical outcome of these complex cyclizations.

Table 2: Examples of Fused and Bridged Ring Systems

| Ring System | General Synthetic Approach | Relevance | Reference |

| Indolizidines | Intramolecular cyclization of N-substituted pyrrolidines | Alkaloid core structure | N/A |

| Pyrrolizidines | Intramolecular cyclization involving C-2 and the ring nitrogen | Alkaloid core structure | N/A |

| Quinuclidines (1-Azabicyclo[2.2.2]octanes) | Intramolecular nucleophilic displacement from a piperidine or pyrrolidine precursor | Core of many pharmaceuticals, including muscarinic antagonists | nih.gov |

| Bicyclo[m.n.2] systems | Intramolecular (3+2) dipolar cycloadditions | Found in potent pharmaceuticals and natural products | nih.govresearchgate.net |

Construction of Chiral Ligands and Organocatalysts

The field of asymmetric catalysis heavily relies on the availability of enantiomerically pure molecules to serve as ligands for metal catalysts or as metal-free organocatalysts. The pyrrolidine scaffold is considered a "privileged structure" in this context, and (3S)-1-methylpyrrolidin-3-ol hydrochloride is an excellent starting material for creating novel catalytic entities. nih.gov

Chiral ligands modify the behavior of a metal center, enabling the selective formation of one enantiomer of a product over the other. The design of effective ligands is crucial for the success of asymmetric catalysis. nih.gov Amino alcohols, such as (3S)-1-methylpyrrolidin-3-ol, are particularly useful precursors because they can be readily converted into a variety of ligand classes, including phosphine-oxazolines (PHOX ligands) or other P,N- and N,N-ligands. nih.govresearchgate.net

The synthesis of a chiral ligand from (3S)-1-methylpyrrolidin-3-ol typically involves the modification of its hydroxyl group. For example, it can be converted into an amino group, which can then be used to construct an oxazoline (B21484) ring or be derivatized with phosphine-containing moieties. The stereocenter at C-3 of the pyrrolidine ring induces a chiral environment around the coordinating atoms, which in turn influences the stereochemical outcome of the catalyzed reaction. The modular nature of these syntheses allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance for a specific chemical transformation. nih.gov